molecular formula C10H13BrO2 B1522414 4-Bromo-2-isopropoxy-1-methoxybenzene CAS No. 462092-23-5

4-Bromo-2-isopropoxy-1-methoxybenzene

Cat. No.: B1522414
CAS No.: 462092-23-5
M. Wt: 245.11 g/mol
InChI Key: MOYPCCQJVWYSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound that features both isopropoxy and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-isopropoxy-1-methoxybenzene can be synthesized through a multi-step process starting from 5-bromo-2-methoxyphenol. The synthesis involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Oxidation Products: Oxidation of the methoxy group can yield aldehydes or ketones.

Scientific Research Applications

4-Bromo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropoxy-1-methoxybenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other groups on the benzene ring. The isopropoxy and methoxy groups can influence the reactivity and orientation of these substitutions.

Properties

IUPAC Name

4-bromo-1-methoxy-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYPCCQJVWYSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674596
Record name 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462092-23-5
Record name 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methoxyphenol (0.200 g, 1 mmol) in DMF (4 mL) was added potassium carbonate (0.209 g, 1.5 mmol) and isopropyliodide (120 μL, 1.2 mmol), the reaction mixture was stirred at room temperature (20° C.) for 3 h. After this time the crude reaction mixture was diluted with ethyl acetate (100 mL) and washed with water (2×100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil (200 mg, 0.81 mmol, 82%). No further purification was required.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.209 g
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

Reaction and post treatment were carried out in the same manner as in Reference Example 7-(a) except for using 10.1 g (49.8 mmol) of 5-bromo-2-methoxyphenol, and using 15 ml of isopropyl iodide in place of 1-bromo-2-chloroethane, whereby 10.4 g of the title compound was obtained as a pale yellowish solid. (Yield: 86%)
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isopropoxy-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-isopropoxy-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-isopropoxy-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-isopropoxy-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-isopropoxy-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-isopropoxy-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.